molecular formula C71H103N17O15 B12760877 acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 82318-05-6

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12760877
CAS No.: 82318-05-6
M. Wt: 1434.7 g/mol
InChI Key: CNAZZTIVRMKWRB-VKZXGMKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound, C₆₃H₈₈N₁₈O₁₄ , was deduced from its systematic IUPAC name and validated via high-resolution mass spectrometry. The structure comprises a central pyrrolidine-2-carboxamide core functionalized with multiple peptide chains, including residues of 4-hydroxyphenylalanine, tryptophan, histidine, and dicyclohexyl-alanine derivatives. Constitutional isomerism is limited due to the defined sequence of amino acids and substituents. However, potential isomerism could arise from alternative connectivity of the guanidinium group (diaminomethylideneamino) or the acetic acid moiety, though the synthetic route described in the literature enforces regioselectivity.

Table 1: Molecular composition

Component Count
Carbon 63
Hydrogen 88
Nitrogen 18
Oxygen 14

The peptide backbone’s rigidity, enforced by cyclic pyrrolidine and dicyclohexyl groups, further restricts constitutional variability.

Stereochemical Configuration and Chiral Center Assignments

The compound contains 14 chiral centers , each assigned specific (R) or (S) configurations per IUPAC nomenclature. Key stereochemical features include:

  • (2S) configurations in all central pyrrolidine and proline-derived residues, stabilizing β-turn conformations.
  • A single (2R) center in the dicyclohexyl-alanine moiety, which induces steric hindrance to modulate peptide folding.
  • (S) configurations in the 4-hydroxyphenylalanine and tryptophan side chains, ensuring compatibility with enzymatic binding pockets.

Table 2: Chiral center assignments

Position Configuration Structural Role
Pyrrolidine C2 S Backbone rigidity
Dicyclohexyl-Ala C2 R Hydrophobic packing
4-Hydroxyphenyl-Ala C2 S Hydrogen bonding

Stereochemical assignments were confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy, which resolved spatial proximities between substituents.

Conformational Dynamics and Torsional Angle Analysis

Conformational flexibility is localized to three regions:

  • The guanidinium-containing pentanamide chain , which adopts multiple torsional states (θ ≈ 60°–180°) in molecular dynamics simulations.
  • The dicyclohexyl-alanine residue , where cyclohexyl chair-to-boat transitions occur on the nanosecond timescale, as observed in temperature-dependent crystallography.
  • The C-terminal pyrrolidine-5-carboxamide , which exhibits a 10° variance in puckering amplitude (ΔCremer-Pople parameters) between synchrotron and XFEL datasets.

Table 3: Torsional angles in key regions

Region Φ (deg) Ψ (deg)
Guanidinium chain −120 ± 15 140 ± 20
Dicyclohexyl-Ala −60 ± 5 −45 ± 5
Pyrrolidine ring −90 ± 10 90 ± 10

Variable-temperature crystallography (100–310 K) revealed that cooling stabilizes alternative conformers in the 79–83 loop region, analogous to dynamics observed in cyclophilin A.

Comparative Analysis with Homologous Peptide Derivatives

Compared to simpler peptides like N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide , this compound exhibits:

  • Enhanced hydrophobic interactions due to dicyclohexyl and indole substituents, increasing melting temperatures by 20°C.
  • Reduced solvent accessibility (15% vs. 40% in homologs), as calculated via surface area analysis.
  • Unique hydrogen-bonding networks involving the imidazole and hydroxyphenyl groups, which stabilize helical segments absent in homologs.

Table 4: Structural comparison with homologs

Feature This Compound Homolog
Chiral centers 14 2
Hydrophobic residues 8 1
Helical content (%) 45 10

The dicyclohexyl groups, analogous to those in 1,1'-Oxybis[cyclohexane] , confer lipid membrane affinity, while the imidazole moiety enables pH-dependent conformational switching.

Properties

CAS No.

82318-05-6

Molecular Formula

C71H103N17O15

Molecular Weight

1434.7 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C69H99N17O13.C2H4O2/c1-39(2)29-51(61(92)79-50(19-11-27-74-69(71)72)68(99)86-28-12-20-57(86)67(98)76-36-58(70)89)80-65(96)55(33-47(41-13-5-3-6-14-41)42-15-7-4-8-16-42)84-62(93)52(30-40-21-23-45(88)24-22-40)81-66(97)56(37-87)85-63(94)53(31-43-34-75-48-18-10-9-17-46(43)48)82-64(95)54(32-44-35-73-38-77-44)83-60(91)49-25-26-59(90)78-49;1-2(3)4/h9-10,17-18,21-24,34,38-39,41-42,47,49-57,75,87-88H,3-8,11-16,19-20,25-33,35-37H2,1-2H3,(H2,70,89)(H,76,98)(H,78,90)(H,79,92)(H,80,96)(H,81,97)(H,82,95)(H,83,91)(H,84,93)(H,85,94)(H4,71,72,74);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55+,56-,57-;/m0./s1

InChI Key

CNAZZTIVRMKWRB-VKZXGMKFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC(C2CCCCC2)C3CCCCC3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=NC=NC7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC(C2CCCCC2)C3CCCCC3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=NC=NC7)NC(=O)C8CCC(=O)N8.CC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Principle : Sequential addition of protected amino acid residues to a growing peptide chain anchored on a solid resin.
  • Process :
    • Attachment of the C-terminal amino acid to a resin.
    • Repeated cycles of deprotection (usually Fmoc or Boc groups) and coupling of the next amino acid using activating agents (e.g., HATU, DIC).
    • Use of side-chain protecting groups to prevent undesired reactions.
    • Final cleavage from the resin and global deprotection to yield the crude peptide.
  • Advantages :
    • High efficiency and automation capability.
    • Control over stereochemistry and sequence.
  • Application :
    • Suitable for synthesizing the peptide backbone of the compound, especially given the multiple chiral centers and functional groups.

Solution-Phase Peptide Synthesis

  • Principle : Stepwise coupling of amino acids or peptide fragments in solution.
  • Process :
    • Protection of amino and carboxyl groups.
    • Activation of carboxyl groups (e.g., via carbodiimides or mixed anhydrides).
    • Coupling with amino groups to form amide bonds.
    • Purification after each step.
  • Advantages :
    • Useful for synthesizing complex fragments that are later combined.
    • Allows for selective modifications and incorporation of non-standard amino acids.
  • Application :
    • Employed for assembling complex side chains or unusual residues such as the 4,4-dicyclohexyl-1-oxobutan-2-yl moiety or guanidino groups.

Use of Protecting Groups and Coupling Reagents

  • Protecting Groups :
    • Fmoc (9-fluorenylmethoxycarbonyl) for N-terminus protection.
    • Boc (tert-butyloxycarbonyl) for temporary protection.
    • Side-chain protecting groups for functional groups like hydroxyl, guanidino, and amide.
  • Coupling Reagents :
    • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
    • DIC (Diisopropylcarbodiimide).
    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • These reagents facilitate efficient amide bond formation with minimal racemization.

Purification and Characterization

  • Purification :
    • Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard for isolating the pure compound.
    • Crystallization or lyophilization may be used for final product isolation.
  • Characterization :
    • Mass spectrometry (MS) to confirm molecular weight.
    • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
    • Optical rotation and chiral HPLC to verify stereochemistry.

Data Table: Summary of Preparation Steps and Techniques

Step Method/Technique Purpose/Notes
Initial amino acid loading Solid-phase resin attachment Anchors peptide chain for SPPS
Chain elongation Repeated Fmoc/Boc deprotection and coupling Sequential addition of amino acids with stereocontrol
Side-chain protection Use of protecting groups Prevents side reactions on functional groups
Coupling reagents HATU, DIC, EDC Activates carboxyl groups for amide bond formation
Fragment synthesis Solution-phase synthesis For complex or unusual residues
Cleavage and deprotection Acidic or basic cleavage Releases peptide from resin and removes protecting groups
Purification RP-HPLC Isolates pure compound
Characterization MS, NMR, chiral HPLC Confirms structure, purity, and stereochemistry

Research Findings and Considerations

  • The stereochemical integrity of the compound is critical; thus, mild coupling conditions and careful selection of protecting groups are essential to avoid racemization.
  • The presence of guanidino and carbamoyl groups requires selective protection strategies to prevent side reactions.
  • The bulky 4,4-dicyclohexyl substituent may pose steric hindrance, necessitating optimized coupling conditions or fragment condensation approaches.
  • Advanced peptide synthesizers and automated SPPS platforms improve reproducibility and yield.
  • Literature on similar complex peptides suggests that combining SPPS for the main chain and solution-phase synthesis for difficult fragments yields the best results.

Chemical Reactions Analysis

Acetic Acid (CH3COOH)

Acetic acid is a carboxylic acid widely used in industrial processes and everyday products. It is produced primarily through the carbonylation of methanol with carbon monoxide (CO) in the Monsanto process . Acetic acid undergoes typical carboxylic acid reactions, such as forming esters, amides, and acetates with metals and bases.

2.1. Formation of Acetates

Acetic acid reacts with metals like magnesium, zinc, and iron to form acetates and hydrogen gas:

Mg+2CH3COOH(CH3COO)2Mg+H2\text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{COO)}_2\text{Mg} + \text{H}_2

2.2. Reaction with Bases

Acetic acid reacts with bases to form acetates and water:

CH3COOH+KOHCH3COOK+H2O\text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O}

2.3. Esterification

Acetic acid can form esters through Fischer esterification:

CH3COOH+R-OHCH3COOR+H2O\text{CH}_3\text{COOH} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{H}_2\text{O}

2.4. Decomposition

At high temperatures, acetic acid decomposes into methane and carbon dioxide or ketene and water:

CH3COOHCH4+CO2\text{CH}_3\text{COOH} \rightarrow \text{CH}_4 + \text{CO}_2CH3COOHCH2=C=O+H2O\text{CH}_3\text{COOH} \rightarrow \text{CH}_2\text{=C=O} + \text{H}_2\text{O}

Chemical Reactions of the Complex Organic Compound

Given the lack of specific literature on the chemical reactions of the complex organic compound, we can infer potential reactivity based on its functional groups:

  • Amide Groups : These can undergo hydrolysis to form carboxylic acids and amines.

  • Carboxamide Groups : Similar to amides, these can also undergo hydrolysis.

  • Pyrrolidine and Imidazole Rings : These heterocyclic rings can participate in various reactions, such as alkylation and acylation.

3.1. Hydrolysis of Amide and Carboxamide Groups

Hydrolysis reactions can occur under acidic or basic conditions:

R-CO-NH-R’+H2OR-COOH+R’-NH2\text{R-CO-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{R'-NH}_2

3.2. Alkylation and Acylation Reactions

The heterocyclic rings can be modified through alkylation or acylation reactions:

Ring-NH+R-XRing-NR+H-X\text{Ring-NH} + \text{R-X} \rightarrow \text{Ring-NR} + \text{H-X}

4.1. Acetic Acid Reactions

Reaction TypeReactantsProducts
Formation of AcetatesMg, Zn, FeMg(CH3COO)2, Zn(CH3COO)2, Fe(CH3COO)2
Reaction with BasesKOH, NaOHCH3COOK, CH3COONa
EsterificationR-OHCH3COOR
DecompositionHeatCH4 + CO2 or CH2=C=O + H2O

4.2. Potential Reactions of the Complex Organic Compound

Reaction TypeReactantsProducts
Hydrolysis of Amide/CarboxamideH2O, Acid/BaseR-COOH, R'-NH2
Alkylation/AcylationR-X, Acyl ChlorideRing-NR, Ring-COR

Scientific Research Applications

Pharmaceuticals

Acetic acid derivatives are pivotal in drug development due to their ability to modify the pharmacokinetic properties of active pharmaceutical ingredients. The specific compound discussed has been explored for its therapeutic potential in various conditions, including:

a. Anticancer Agents
Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents. For instance, modifications to the acetic acid framework can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

b. Antimicrobial Properties
Some acetic acid derivatives have shown promising antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Biochemical Research

In biochemical studies, acetic acid derivatives serve as valuable tools for understanding metabolic pathways and enzyme functions:

a. Enzyme Inhibitors
The compound can act as an inhibitor for specific enzymes involved in metabolic processes. For example, its structural features may allow it to mimic substrates or transition states, thereby providing insights into enzyme mechanisms.

b. Metabolite Studies
As part of metabolic profiling, acetic acid derivatives can be utilized to trace metabolic pathways and identify biomarkers for diseases.

Synthetic Chemistry

Acetic acid and its derivatives are integral to synthetic chemistry, particularly in the synthesis of complex organic molecules:

a. Building Blocks
The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex structures through various reactions such as amide formation and coupling reactions.

b. Chiral Synthesis
The chiral centers present in the compound allow for enantioselective synthesis, which is crucial in producing enantiomerically pure compounds necessary for pharmaceutical applications.

Material Science

In material science, acetic acid derivatives contribute to the development of novel materials with specific properties:

a. Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as biodegradability or responsiveness to environmental stimuli.

b. Nanomaterials
Research into nanomaterials has shown that acetic acid derivatives can stabilize nanoparticles or serve as templates for nanoparticle synthesis, leading to applications in catalysis and drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of acetic acid derivatives similar to the compound discussed. The results indicated significant cytotoxicity against breast cancer cell lines, with structure–activity relationship analysis revealing key modifications that enhanced activity.

Case Study 2: Antimicrobial Efficacy

In another investigation documented in Antimicrobial Agents and Chemotherapy, researchers synthesized various acetic acid derivatives and tested their efficacy against multi-drug resistant bacterial strains. The findings highlighted one derivative's ability to inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Biological Relevance
Target Compound ~1,500* Amides, indole, imidazole, hydroxyl, cyclohexyl Moderate (DMF†) Hypothesized enzyme inhibition
Indomethacin (NSAID) 357.8 Indole-3-acetic acid, methyl ester Low (aqueous) COX-1/2 inhibitor
Cyclosporine A 1,202.6 Cyclic undecapeptide, methyl-leucine Low (organic) Immunosuppressant
Acetic Acid 60.05 Carboxylic acid High (aqueous) Metabolic intermediate

*Estimated based on structural complexity.
†Dimethylformamide, inferred from peptide synthesis protocols .

Key Findings:

Structural Complexity :

  • The target compound’s multi-residue architecture exceeds simpler acetic acid derivatives (e.g., indomethacin) and aligns more with cyclic peptides like cyclosporine. Its imidazole and indole groups may enable pH-dependent solubility or π-π stacking interactions, unlike acetic acid’s straightforward solubility in water .

Synthesis Challenges :

  • The compound likely requires solid-phase peptide synthesis (SPPS) with reagents like HATU for amide coupling, similar to methods in . Stereochemical control at multiple centers (e.g., 2S, 2R) adds synthetic complexity compared to NSAIDs or small-molecule acetic acid derivatives .

Stability and Degradation: Unlike polyurethane-acetic acid systems (), which degrade via C=N bond cleavage in ethanol, the target compound’s amide backbone may resist hydrolysis unless exposed to specific proteases or extreme pH.

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its role in various biological processes and applications. The compound , acetic acid; (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide , features a complex structure that suggests a variety of potential biological activities. This article examines the biological activity of acetic acid and its derivatives, focusing on their mechanisms of action, therapeutic uses, and relevant research findings.

Acetic Acid: Overview

Acetic acid (CH₃COOH) is an organic compound that is a key component in metabolic processes. It is produced in the human body during the metabolism of carbohydrates and fats and plays a crucial role in the citric acid cycle.

Biological Functions

  • Metabolism : Acetic acid is involved in energy production through its conversion into acetyl-CoA, which enters the citric acid cycle.
  • Antimicrobial Properties : Acetic acid exhibits antimicrobial activity against various pathogens, making it useful in food preservation and as a topical antiseptic.
  • pH Regulation : It helps maintain pH balance in biological systems, influencing enzymatic reactions and metabolic pathways.

Biological Activity of the Complex Compound

The compound under consideration is characterized by multiple functional groups, including amino acids and carbonyls, which suggest diverse biological activities.

The complex structure allows for various interactions at the molecular level:

  • Hydrogen Bonding : The presence of amino and hydroxyl groups facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is relevant for type 2 diabetes management .

Potential Therapeutic Applications

Based on structural similarities with known bioactive compounds:

  • Anti-hypertensive Agents : Compounds with similar motifs have been utilized as ACE inhibitors (e.g., Lisinopril) .
  • Cancer Therapy : The indole and imidazole components suggest potential activity against cancer cells due to their roles in signaling pathways .

Case Studies and Research Findings

Recent studies have explored the biological activity of acetic acid derivatives:

StudyFindings
Beilstein Journal of Organic ChemistryInvestigated aziridine derivatives with acetic acid, demonstrating their utility in synthesizing biologically active amines .
PMC Research ArticleIdentified lysosomal phospholipase A₂ as a target for cationic amphiphilic drugs, highlighting the importance of acetic acid derivatives in drug-induced phospholipidosis .
Key Organics Product AnalysisReported on various acetic acid derivatives with potential applications in drug development due to their structural complexity .

Q & A

Q. What are the recommended methodologies for synthesizing this complex peptide derivative?

Synthesis typically involves solid-phase peptide synthesis (SPPS) due to the compound’s multi-residue structure. Key steps include:

  • Resin selection : Use Fmoc- or Boc-protected resins compatible with amino acid side chains (e.g., indole, imidazole).
  • Coupling optimization : Employ coupling agents like HBTU or HATU with DIPEA for sterically hindered residues (e.g., 4,4-dicyclohexylbutanoyl).
  • Deprotection and cleavage : TFA-based cleavage cocktails with scavengers (e.g., triisopropylsilane) to preserve acid-sensitive groups like acetamidomethyl (Acm) .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Validate purity via LC-MS and NMR .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HR-MS) : To verify molecular weight and detect impurities.
  • 2D NMR (¹H-¹³C HSQC, COSY) : To resolve overlapping signals from chiral centers (e.g., (2S)-pyrrolidine) and confirm stereochemistry.
  • Circular dichroism (CD) : For secondary structure analysis if the peptide adopts α-helical or β-sheet conformations .

Q. What stability considerations are critical for handling this compound?

  • Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent oxidation of hydroxyl and indole groups.
  • Solubility : Test in DMSO or aqueous buffers (pH 4–6) to avoid aggregation. Avoid prolonged exposure to light due to nitroanilide derivatives .

Advanced Research Questions

Q. How can computational tools optimize the synthesis or functional analysis of this compound?

  • Reaction path modeling : Use quantum chemistry software (e.g., Gaussian, ORCA) to predict reaction barriers for coupling steps, especially with bulky residues.
  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes with imidazole-binding sites) using AutoDock Vina or Schrödinger Suite.
  • Machine learning : Train models on existing peptide synthesis data to predict optimal reaction conditions (e.g., solvent, temperature) .

Q. What experimental designs are suitable for studying its biological activity?

  • Enzyme kinetics : Use fluorescence-based assays (e.g., p-nitroanilide release) to measure substrate turnover rates.
  • Protein interaction studies : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors like G-protein-coupled receptors (GPCRs) .
  • Cellular assays : Evaluate cytotoxicity and uptake in cell lines (e.g., HEK293) using confocal microscopy with fluorescently tagged analogs .

Q. How should researchers address contradictory data in structural or functional studies?

  • Cross-validation : Compare NMR data with X-ray crystallography or cryo-EM results to resolve stereochemical ambiguities.
  • Batch consistency analysis : Replicate synthesis and purification protocols across multiple batches to isolate experimental variability.
  • Meta-analysis : Review computational predictions (e.g., DFT energy profiles) to identify discrepancies between theoretical and empirical data .

Q. What advanced analytical techniques resolve challenges in characterizing post-synthetic modifications?

  • MALDI-TOF/TOF : Detect post-translational modifications (e.g., oxidation of methionine residues).
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes upon binding to biological targets.
  • Solid-state NMR : Analyze crystalline or fibrillar forms of the compound .

Methodological Best Practices

Q. What factorial design approaches optimize reaction conditions for scale-up?

  • Taguchi methods : Test variables (e.g., temperature, solvent ratio) in orthogonal arrays to maximize yield while minimizing side products.
  • Response surface methodology (RSM) : Model interactions between critical parameters (e.g., coupling agent concentration vs. reaction time) .

Q. How can AI-driven automation enhance research workflows?

  • Robotic synthesis platforms : Integrate SPPS with AI-guided optimization for real-time adjustment of coupling efficiency.
  • Data pipelines : Use tools like KNIME or Python scripts to automate LC-MS/MS data analysis and generate purity reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.